5-(4-Methoxyphenyl)pyridin-3-amine
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Overview
Description
5-(4-Methoxyphenyl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 4-methoxyphenyl group at the 5-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction is carried out under mild conditions, often in an organic solvent like toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Conversion to secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)pyridin-2-amine
- 5-(4-Methoxyphenyl)pyridin-4-amine
- 4-(4-Methoxyphenyl)pyridin-3-amine
Uniqueness
5-(4-Methoxyphenyl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxyphenyl group and the amine group on the pyridine ring can significantly affect the compound’s properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-(4-methoxyphenyl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCNGZKPNLGFSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735036 |
Source
|
Record name | 5-(4-Methoxyphenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225522-97-3 |
Source
|
Record name | 5-(4-Methoxyphenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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